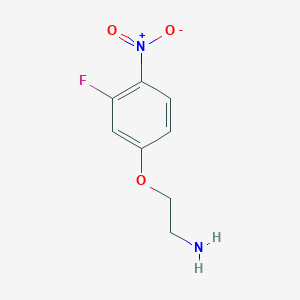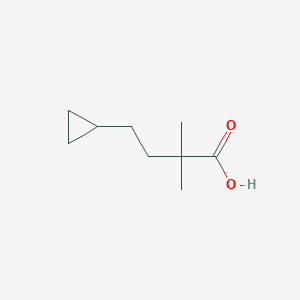
2-(3-Fluoro-4-nitrophenoxy)ethan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-Fluoro-4-nitrophenoxy)ethan-1-amine is an organic compound that features a fluoro and nitro group attached to a phenoxy ring, with an ethanamine side chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Fluoro-4-nitrophenoxy)ethan-1-amine typically involves a multi-step process. One common method starts with the reaction of 3-fluoro-4-nitrophenol with chloroacetic acid to form 2-(3-fluoro-4-nitrophenoxy)acetic acid through a Williamson ether synthesis . This intermediate is then converted to the ethanamine derivative through a series of reactions involving reduction and amination steps .
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing optimized reaction conditions to maximize yield and purity. This may involve the use of continuous flow reactors and advanced purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
2-(3-Fluoro-4-nitrophenoxy)ethan-1-amine can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.
Oxidation: The ethanamine side chain can be oxidized to form corresponding aldehydes or acids.
Common Reagents and Conditions
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products
Reduction: 2-(3-Amino-4-nitrophenoxy)ethan-1-amine.
Substitution: Various substituted phenoxyethanamines depending on the nucleophile used.
Oxidation: 2-(3-Fluoro-4-nitrophenoxy)acetaldehyde or 2-(3-Fluoro-4-nitrophenoxy)acetic acid.
Wissenschaftliche Forschungsanwendungen
2-(3-Fluoro-4-nitrophenoxy)ethan-1-amine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential antitubercular agents.
Biological Studies: Its derivatives are evaluated for their biological activities, including antimicrobial and anticancer properties.
Chemical Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Wirkmechanismus
The mechanism of action of 2-(3-Fluoro-4-nitrophenoxy)ethan-1-amine and its derivatives involves interaction with specific molecular targets. For instance, in antitubercular applications, it may inhibit the growth of Mycobacterium tuberculosis by interfering with essential bacterial enzymes or pathways . The exact molecular targets and pathways can vary depending on the specific derivative and its modifications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(3-Fluoro-4-nitrophenoxy)-N-phenylacetamide: This compound has similar structural features but includes a phenylacetamide group instead of an ethanamine side chain.
3-Fluoro-4-nitrophenol: A precursor in the synthesis of 2-(3-Fluoro-4-nitrophenoxy)ethan-1-amine.
Uniqueness
This compound is unique due to its combination of a fluoro and nitro group on the phenoxy ring, which imparts distinct chemical reactivity and biological activity. Its ethanamine side chain also allows for further functionalization and derivatization, making it a versatile intermediate in organic synthesis.
Eigenschaften
Molekularformel |
C8H9FN2O3 |
|---|---|
Molekulargewicht |
200.17 g/mol |
IUPAC-Name |
2-(3-fluoro-4-nitrophenoxy)ethanamine |
InChI |
InChI=1S/C8H9FN2O3/c9-7-5-6(14-4-3-10)1-2-8(7)11(12)13/h1-2,5H,3-4,10H2 |
InChI-Schlüssel |
ZKJHEOFZIMAYBO-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1OCCN)F)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















